molecular formula C10H14Cl2N2 B1526138 2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine CAS No. 1341681-83-1

2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine

Cat. No.: B1526138
CAS No.: 1341681-83-1
M. Wt: 233.13 g/mol
InChI Key: KFLXEXXSYYRNGQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine (CAS: 1341681-83-1) is a halogenated pyrimidine derivative with a tert-butyl group at position 2, chlorine atoms at positions 4 and 6, and an ethyl group at position 5. Its molecular formula is C₁₀H₁₃Cl₂N₂, with a molecular weight of 239.14 g/mol .

Properties

IUPAC Name

2-tert-butyl-4,6-dichloro-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2/c1-5-6-7(11)13-9(10(2,3)4)14-8(6)12/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLXEXXSYYRNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine is a chlorinated pyrimidine derivative notable for its structural complexity and potential biological activities. This compound features a tert-butyl group at the 2-position, two chlorine atoms at the 4 and 6 positions, and an ethyl group at the 5-position of the pyrimidine ring. Understanding its biological activity is crucial for its applications in pharmaceuticals and agrochemicals.

The compound's reactivity is influenced by its electrophilic nature due to the chlorine substituents, which can participate in various chemical reactions. The synthesis typically involves multi-step processes that can yield diverse derivatives with varying biological activities.

Biological Activities

Research indicates that 2-tert-butyl-4,6-dichloro-5-ethylpyrimidine exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Below are key findings from various studies:

Antimicrobial Properties

Studies have shown that compounds similar to 2-tert-butyl-4,6-dichloro-5-ethylpyrimidine possess antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against bacterial strains such as E. coli and S. aureus, indicating potential for use in treating infections.

Anticancer Activity

Recent investigations highlight the compound's potential in cancer treatment. It has been noted to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer models. The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, demonstrating a strong inhibitory effect on cell growth while showing significantly less impact on non-cancerous cells (MCF10A), suggesting a favorable therapeutic window .

The mechanism of action for 2-tert-butyl-4,6-dichloro-5-ethylpyrimidine appears to involve:

  • Inhibition of key signaling pathways : It has been observed to inhibit EGFR phosphorylation, which is crucial in many cancer pathways.
  • Induction of apoptosis : The compound promotes programmed cell death in cancer cells, contributing to its anticancer effects.
  • Metastasis inhibition : In vivo studies indicated that treatment with this compound reduced lung metastasis in mouse models of breast cancer .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of several related compounds:

Compound NameStructure FeaturesUnique Biological Properties
4,6-DichloropyrimidineChlorines at positions 4 and 6Used as an intermediate in synthesis
2-Amino-4,6-dichloropyrimidineAmino group at position 2Exhibits stronger biological activity
Ethyl 4-chloro-pyrimidineChlorine at position 4Lower reactivity compared to dichlorinated variants
2-Tert-butylpyrimidineTert-butyl group but no chlorinationLess reactive but retains hydrophobic properties

This comparison highlights the unique substitution pattern of 2-tert-butyl-4,6-dichloro-5-ethylpyrimidine and its resultant chemical behavior that may enhance its biological activity.

Case Studies

  • Antiviral Activity : A study demonstrated that a pyrimidine derivative similar to 2-tert-butyl-4,6-dichloro-5-ethylpyrimidine exhibited superior antiviral activity against influenza virus strains. It showed no inhibition of the hERG channel, indicating a low risk for cardiac side effects .
  • Toxicity Assessments : Subacute toxicity studies in mice revealed that the compound has a favorable safety profile when administered orally at high doses (40 mg/kg), with no significant adverse effects observed over three days .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 2-tert-butyl-4,6-dichloro-5-ethylpyrimidine with analogous compounds:

Substituent Variations and Their Impacts

4,6-Dichloro-5-ethylpyrimidine (CAS: 53967-81-0)

  • Structure : Lacks the tert-butyl group at position 2.
  • Molecular Weight : 177.03 g/mol (vs. 239.14 g/mol for the tert-butyl derivative) .
  • Applications : Used in organic synthesis; its simpler structure makes it more reactive but less sterically hindered than the tert-butyl analog.

Molecular Weight: 170.64 g/mol .

5-Amino-4,6-dichloro-2-methylpyrimidine Structure: Methyl group at position 2 and amino group at position 5. Applications: Intermediate in moxonidine HCl synthesis; the amino group enhances nucleophilic reactivity, unlike the ethyl group in the target compound .

2,4,6-Trichloro-5-methylpyrimidine (CAS: 1780-36-5)

  • Structure : Additional chlorine at position 4 and methyl at position 5.
  • Impact : Increased chlorine content raises toxicity and reactivity in cross-coupling reactions .

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine 1341681-83-1 C₁₀H₁₃Cl₂N₂ 239.14 2-tert-butyl, 4,6-Cl, 5-ethyl
4,6-Dichloro-5-ethylpyrimidine 53967-81-0 C₆H₆Cl₂N₂ 177.03 4,6-Cl, 5-ethyl
2-Chloro-5-(tert-butyl)pyrimidine 156777-81-0 C₈H₁₁ClN₂ 170.64 2-Cl, 5-tert-butyl
5-Amino-4,6-dichloro-2-methylpyrimidine N/A C₅H₅Cl₂N₃ 192.03 2-methyl, 4,6-Cl, 5-amino
2,4,6-Trichloro-5-methylpyrimidine 1780-36-5 C₅H₃Cl₃N₂ 203.45 2,4,6-Cl, 5-methyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine
Reactant of Route 2
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2-Tert-butyl-4,6-dichloro-5-ethylpyrimidine

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